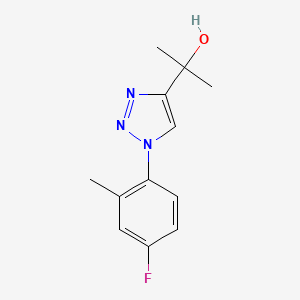
(Z)-N-(4,4-difluorocyclohexyl)-2-methyl-3-phenylacrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the difluorinated cyclohexyl ring and the acrylamide group would be key features. The “(Z)” in the name indicates the configuration of the double bond in the acrylamide group .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups it contains. For example, the acrylamide group might undergo reactions with nucleophiles, and the carbon-fluorine bonds might be susceptible to certain types of reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of fluorine atoms might influence its polarity, and the size and shape of the molecule might affect its physical state (solid, liquid, or gas) at room temperature .Mecanismo De Acción
Without specific context (such as the compound’s use in a biological system or a chemical reaction), it’s difficult to comment on its mechanism of action. If this compound is intended to be used as a drug, its mechanism of action would depend on how it interacts with biological molecules in the body .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(Z)-N-(4,4-difluorocyclohexyl)-2-methyl-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F2NO/c1-12(11-13-5-3-2-4-6-13)15(20)19-14-7-9-16(17,18)10-8-14/h2-6,11,14H,7-10H2,1H3,(H,19,20)/b12-11- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDOFELOZSBDLIE-QXMHVHEDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C(=O)NC2CCC(CC2)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C1=CC=CC=C1)/C(=O)NC2CCC(CC2)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-methoxy-1-[({pyrido[2,3-d]pyrimidin-4-yl}amino)methyl]-1,2,3,4-tetrahydronaphthalen-1-ol](/img/structure/B2367281.png)

![2-{[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2367283.png)




![2-((3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)benzoic acid](/img/structure/B2367292.png)
![4-Chloro-7-cyclopentyl-N-(1-hydroxy-2-phenylpropan-2-yl)pyrrolo[2,3-d]pyrimidine-5-carboxamide](/img/structure/B2367294.png)
![ethyl 2-{[5-(4-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}butanamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate](/img/structure/B2367296.png)
![3-[3-(Hydroxymethyl)azepan-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2367298.png)

![methyl 2-[4-(2,4-dioxo-1,3-oxazolidin-3-yl)piperidine-1-carbonyl]benzoate](/img/structure/B2367302.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,3-dimethylbutanamide](/img/structure/B2367303.png)
